molecular formula C13H15N5S B15120034 3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B15120034
M. Wt: 273.36 g/mol
InChI Key: GVLAXKWFRQOSPW-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of cyclopropyl, pyridinyl, azetidinyl, and thiadiazolyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Solvents like ethanol, methanol, and dichloromethane are often used to facilitate these reactions. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized thiadiazole derivatives, while substitution reactions could introduce new functional groups into the molecule, potentially enhancing its biological activity.

Scientific Research Applications

3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is unique due to its combination of cyclopropyl, azetidinyl, and thiadiazolyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H15N5S

Molecular Weight

273.36 g/mol

IUPAC Name

3-cyclopropyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H15N5S/c1-2-6-14-11(3-1)18-7-10(8-18)15-13-16-12(17-19-13)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2,(H,15,16,17)

InChI Key

GVLAXKWFRQOSPW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)NC3CN(C3)C4=CC=CC=N4

Origin of Product

United States

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